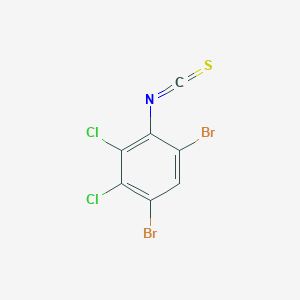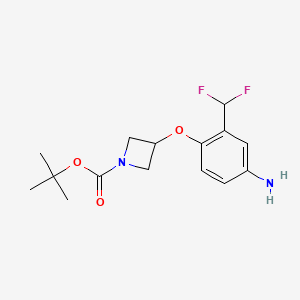
(R)-alpha-Fluoro-beta-alanine-13C3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-alpha-Fluoro-beta-alanine-13C3 is a fluorinated amino acid derivative that has garnered interest in various scientific fields due to its unique properties. The compound is labeled with carbon-13 isotopes, making it valuable for research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-alpha-Fluoro-beta-alanine-13C3 typically involves the introduction of a fluorine atom at the alpha position of alanine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure the selective introduction of the fluorine atom without affecting other functional groups.
Industrial Production Methods
Industrial production of ®-alpha-Fluoro-beta-alanine-13C3 may involve more scalable and cost-effective methods. These could include continuous flow reactors that allow for better control over reaction conditions and higher yields. The use of isotopically labeled precursors is essential for incorporating the carbon-13 isotopes into the final product.
Chemical Reactions Analysis
Types of Reactions
®-alpha-Fluoro-beta-alanine-13C3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into fluorinated amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields fluorinated carboxylic acids, while reduction can produce fluorinated amines.
Scientific Research Applications
®-alpha-Fluoro-beta-alanine-13C3 has a wide range of applications in scientific research:
Chemistry: Used as a probe in NMR spectroscopy due to its carbon-13 labeling, providing insights into molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: Investigated for its potential in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which ®-alpha-Fluoro-beta-alanine-13C3 exerts its effects is primarily through its incorporation into biochemical pathways. The fluorine atom can influence the compound’s reactivity and interactions with enzymes, altering metabolic processes. The carbon-13 labeling allows for detailed tracking and analysis using NMR spectroscopy, providing insights into the compound’s behavior at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Fluoroalanine: Another fluorinated amino acid, but without carbon-13 labeling.
Fluorophenylalanine: A fluorinated derivative of phenylalanine, used in similar research applications.
Fluoroleucine: A fluorinated leucine analog, also used in metabolic studies.
Uniqueness
®-alpha-Fluoro-beta-alanine-13C3 stands out due to its specific fluorination at the alpha position and the incorporation of carbon-13 isotopes. This combination makes it particularly valuable for NMR spectroscopy and metabolic tracing, providing unique insights that other fluorinated amino acids may not offer.
Properties
Molecular Formula |
C3H6FNO2 |
|---|---|
Molecular Weight |
110.062 g/mol |
IUPAC Name |
3-amino-2-fluoro(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C3H6FNO2/c4-2(1-5)3(6)7/h2H,1,5H2,(H,6,7)/i1+1,2+1,3+1 |
InChI Key |
OJQNRNQELNLWHH-VMIGTVKRSA-N |
Isomeric SMILES |
[13CH2]([13CH]([13C](=O)O)F)N |
Canonical SMILES |
C(C(C(=O)O)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Ethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13721828.png)






![2-[3-(3-Fluorophenoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13721860.png)

![2-Chloro-7-cyclopropylmethyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13721871.png)


